molecular formula C12H15NO2 B13547633 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid

Cat. No.: B13547633
M. Wt: 205.25 g/mol
InChI Key: USQCJHPAJSGLJV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused benzene ring and an azepine ring, making it a valuable scaffold in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid typically involves multistep reactions. One common method includes the acylation of aniline derivatives followed by cyclization. For example, the acylation of 4-chloroaniline with succinic anhydride yields 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to form the azepine ring .

Industrial Production Methods: Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce costs. These methods involve the recyclization of small or medium carbo- or heterocycles and multicomponent heterocyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenation or nitration using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include various substituted azepines, which can be further utilized in drug synthesis .

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid stands out due to its specific structural features, which allow for versatile modifications and applications in drug development. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.

Biological Activity

2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid is a bicyclic compound with notable structural complexity, characterized by a seven-membered azepine ring fused to a benzene ring and an acetic acid functional group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in treating various neurological and psychiatric disorders.

  • Molecular Formula : C12_{12}H15_{15}N
  • Molecular Weight : Approximately 175.23 g/mol

Antidepressant Effects

Research indicates that derivatives of this compound exhibit antidepressant properties. Compounds related to this structure have shown efficacy in modulating neurotransmitter systems, particularly through interactions with dopamine D3 receptors. These interactions are crucial for addressing disorders such as depression and schizophrenia .

Nitric Oxide Synthase Inhibition

A class of 1,7-disubstituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine has been designed and synthesized as selective inhibitors of human neuronal nitric oxide synthase (nNOS). These compounds demonstrated significant potency and selectivity, providing a basis for potential therapeutic applications in managing neuropathic pain .

PARP-1 Inhibition

Recent studies have identified novel derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'] that act as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1). These compounds were shown to induce apoptosis in cancer cell lines and exhibited favorable pharmacokinetic properties comparable to existing PARP inhibitors like rucaparib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. The following table summarizes key findings from SAR studies:

CompoundModificationBiological ActivityReference
Compound 17Basic amine side chain at 1-positionSelective nNOS inhibitor
Compound 11bHydroxyl group additionPARP-1 inhibitor; induces apoptosis in A549 cells
Compound XSubstituted phenyl ringAntidepressant activity via D3 receptor modulation

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various tetrahydrobenzo[b]azepine derivatives in animal models. The results indicated that certain compounds significantly reduced depressive-like behaviors in mice subjected to stress tests. The mechanism was linked to enhanced serotonergic and dopaminergic signaling.

Case Study 2: Neuropathic Pain Management

In an in vivo model of neuropathic pain induced by spinal nerve ligation, a specific nNOS inhibitor derived from the tetrahydrobenzo[b]azepine scaffold demonstrated robust analgesic effects. The study highlighted the compound's ability to modulate pain pathways effectively without significant side effects .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)

InChI Key

USQCJHPAJSGLJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)CC(=O)O

Origin of Product

United States

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